Cas no 923132-04-1 (N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide)

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide
- N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
- SR-01000911014
- SR-01000911014-1
- AKOS002292477
- N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide
- 923132-04-1
- N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
- F2211-0080
-
- インチ: 1S/C20H12FNO3S/c21-15-5-2-1-4-13(15)18-11-16(23)14-10-12(7-8-17(14)25-18)22-20(24)19-6-3-9-26-19/h1-11H,(H,22,24)
- InChIKey: AMQRRMYLLNLOGW-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2C=CC3OC(C4=CC=CC=C4F)=CC(=O)C=3C=2)=O)SC=CC=1
計算された属性
- せいみつぶんしりょう: 365.05219258g/mol
- どういたいしつりょう: 365.05219258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2211-0080-3mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-10mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-2μmol |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-15mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-75mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-5μmol |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-2mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-4mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-5mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0080-50mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide |
923132-04-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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5. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamideに関する追加情報
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide (CAS No. 923132-04-1): A Comprehensive Overview
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide (CAS No. 923132-04-1) is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and pharmaceutical relevance. The presence of both fluorophenyl and thiophene carboxamide moieties in its structure makes it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.
The molecular formula of N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide is C20H12FNO3S, with a molecular weight of 365.38 g/mol. Its structure features a chromen-4-one core, which is a common scaffold in many bioactive compounds. The 2-fluorophenyl group at the N-position and the thiophene-2-carboxamide substituent at the 6-position contribute to its distinct chemical properties. This compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
One of the most searched topics related to N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide is its potential role in drug discovery. Chromene derivatives are widely studied for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The incorporation of a fluorine atom in the phenyl ring can enhance the compound's metabolic stability and bioavailability, making it a promising candidate for further investigation. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology.
Another area of interest is the compound's application in material science. The thiophene moiety is known for its role in conductive polymers and organic electronics. When combined with the chromene scaffold, N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide could exhibit unique optoelectronic properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic devices. This aligns with the current trend of developing sustainable and energy-efficient materials.
The synthesis of N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide typically involves multi-step organic reactions, including condensation and cyclization processes. The 2-fluorophenyl group is often introduced via nucleophilic aromatic substitution, while the thiophene-2-carboxamide moiety is incorporated through amide bond formation. Researchers are continually optimizing these synthetic routes to improve yields and reduce environmental impact, reflecting the broader shift toward green chemistry practices.
In terms of safety and handling, N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide should be treated with standard laboratory precautions. While it is not classified as a hazardous substance, proper personal protective equipment (PPE) such as gloves and goggles is recommended when handling the compound. Its stability under various conditions (e.g., temperature, pH) is an active area of research, particularly for those exploring its pharmaceutical applications.
The market for chromene-based compounds like N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide is expected to grow, driven by increasing demand in the pharmaceutical and materials sectors. Companies specializing in fine chemicals and custom synthesis are offering this compound to meet the needs of academic and industrial researchers. Pricing and availability can vary depending on purity and quantity, but it is generally accessible through major chemical suppliers.
In conclusion, N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide (CAS No. 923132-04-1) represents a versatile compound with significant potential in both drug development and advanced materials. Its unique structural features and broad applicability make it a valuable subject for ongoing research. As scientific interest in fluorinated heterocycles and chromene derivatives continues to rise, this compound is likely to remain a focal point for innovation and discovery.
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